molecular formula C23H18BrNO4 B2365246 2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 1697522-98-7

2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No.: B2365246
CAS No.: 1697522-98-7
M. Wt: 452.304
InChI Key: UQJPQTKGTUVCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a useful research compound. Its molecular formula is C23H18BrNO4 and its molecular weight is 452.304. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Application in Organic Chemistry : A synthesis approach for related compounds like 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid has been reported, indicating the utility of similar compounds in synthetic organic chemistry (Le & Goodnow, 2004).

  • Conformational Analysis : Research on derivatives like 9-(2-Methylaminophenyl)fluorene has been conducted to understand conformational equilibria, which is significant for the structural analysis of similar fluorene derivatives (Nishida et al., 1988).

  • Reactivity and Spectral Studies : Detailed studies on halogen substituted phenylacetic acids, which are structurally similar, have been performed to understand their reactivity, acidity, and vibrational spectra, providing insights into the chemical behavior of related compounds (Srivastava et al., 2015).

  • Solid Phase Peptide Synthesis : The compound's related fluorenylmethoxycarbonyl group has been used in solid phase peptide synthesis, indicating the potential of 2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid in peptide synthesis applications (Funakoshi et al., 1988).

  • Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl group, closely related to the compound , has been used for protecting hydroxy-groups in synthesis processes, suggesting similar applications for this compound (Gioeli & Chattopadhyaya, 1982).

Properties

IUPAC Name

2-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJPQTKGTUVCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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